2-Chloro-2-methylpropane physical and chemical properties
2-Chloro-2-methylpropane physical and chemical properties
An In-depth Technical Guide to 2-Chloro-2-methylpropane: Properties, Reactivity, and Experimental Protocols
Introduction
2-Chloro-2-methylpropane, commonly known as tert-butyl chloride, is a tertiary alkyl halide with the chemical formula (CH₃)₃CCl.[1] It serves as a vital intermediate and model compound in organic chemistry, particularly for studying nucleophilic substitution and elimination reactions.[2] This colorless, volatile, and highly flammable liquid is utilized as an alkylating agent to introduce the tert-butyl group into molecules and as a precursor in the synthesis of various organic compounds, including pharmaceuticals and fuel additives.[3][4] Its distinct reactivity, driven by the stability of the tertiary carbocation intermediate it readily forms, makes it a cornerstone for understanding unimolecular reaction mechanisms.[2][5]
Physical and Chemical Properties
The physical and chemical characteristics of 2-chloro-2-methylpropane are well-documented, providing a clear profile of its behavior under various conditions. It is a colorless liquid with a characteristic odor.[6][7] While it is insoluble or only slightly soluble in water, it is miscible with common organic solvents like alcohol and ether.[4][7][8]
Quantitative Physical Data
The following table summarizes the key physical properties of 2-chloro-2-methylpropane.
| Property | Value |
| Molecular Formula | C₄H₉Cl[9][10] |
| Molecular Weight | 92.57 g/mol [6][9] |
| Appearance | Colorless liquid[6][4] |
| Density | 0.84 g/cm³ (at 20 °C)[11] / 0.851 g/mL (at 25 °C)[4] |
| Boiling Point | 51-52 °C[4][10] |
| Melting Point | -25 °C[4][10] |
| Vapor Pressure | 4.82 psi (20 °C)[4] |
| Vapor Density | 3.2 (vs air)[4] |
| Refractive Index | n20/D 1.385[4] |
| Flash Point | -26 °C (-14.8 °F) - closed cup |
| Solubility | Slightly soluble in water; miscible with alcohol and ether[4][8][12] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 2-chloro-2-methylpropane.
| Spectroscopic Data | Characteristic Peaks / Signals |
| ¹H NMR | A single peak is observed, as all nine protons on the three methyl groups are chemically equivalent.[13] |
| ¹³C NMR | Two distinct signals are present, corresponding to the quaternary carbon bonded to chlorine and the three equivalent methyl carbons.[14] |
| Infrared (IR) | C-H stretching vibrations (~2880-3080 cm⁻¹), C-C-C skeletal vibrations (~1200-1255 cm⁻¹ and 720-750 cm⁻¹), and a characteristic C-Cl stretching absorption (~580-780 cm⁻¹).[15] |
| Mass Spectrometry (MS) | The base ion peak is typically at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺. The molecular ion peak appears as a pair of peaks at m/z 92 and 94, with a characteristic 3:1 intensity ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[16] |
Chemical Reactivity and Mechanisms
The chemical behavior of 2-chloro-2-methylpropane is dominated by its tendency to undergo unimolecular reactions due to the formation of a stable tertiary carbocation. It readily participates in both nucleophilic substitution (Sₙ1) and elimination (E1) reactions.[17][18]
Sₙ1 (Substitution, Nucleophilic, Unimolecular) Reaction
The Sₙ1 mechanism is a two-step process.[19] The first and rate-determining step involves the slow dissociation of the C-Cl bond to form a stable tertiary carbocation intermediate.[20][21][22] In the second step, a nucleophile rapidly attacks the planar carbocation, which can occur from either face, often leading to a mixture of stereoisomers if the carbon were chiral.[19][22] This reaction's rate is dependent only on the concentration of the alkyl halide.[21][22]
For instance, the hydrolysis of 2-chloro-2-methylpropane with water proceeds via an Sₙ1 mechanism to form 2-methyl-2-propanol.[23]
Caption: Sₙ1 reaction mechanism of 2-chloro-2-methylpropane with water.
E1 (Elimination, Unimolecular) Reaction
Concurrent with Sₙ1 reactions, 2-chloro-2-methylpropane also undergoes E1 elimination, especially in the presence of a weak base and/or at elevated temperatures.[17][24] The E1 mechanism shares the same initial rate-determining step as the Sₙ1 reaction: the formation of the carbocation intermediate.[18][21] However, instead of a nucleophilic attack, a base (often the solvent) removes a proton from an adjacent carbon, leading to the formation of an alkene (2-methylpropene).[17][21]
When 2-chloro-2-methylpropane is treated with a protic solvent like aqueous ethanol, it typically yields a mixture of Sₙ1 and E1 products.[17][18]
Caption: E1 reaction mechanism of 2-chloro-2-methylpropane.
Experimental Protocols
Synthesis of 2-Chloro-2-methylpropane from 2-Methyl-2-propanol
A standard and industrially scalable method for preparing 2-chloro-2-methylpropane is through the reaction of 2-methyl-2-propanol (tert-butanol) with concentrated hydrochloric acid.[3][25] This is an acid-catalyzed Sₙ1 reaction.[3][26]
Methodology:
-
Reaction Setup: 2-methyl-2-propanol is combined with concentrated hydrochloric acid in a separating funnel or a flask equipped for stirring, typically under a fume hood.[25][27] The mixture is often cooled initially in an ice bath.[27]
-
Reaction Execution: The mixture is shaken or stirred vigorously.[25][27] The reaction proceeds as the hydroxyl group of the alcohol is protonated, converting it into a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which is then attacked by the chloride ion.[3][26] As the reaction progresses, the mixture becomes cloudy and separates into two layers, as the organic product is insoluble in the aqueous acid.[25]
-
Work-up and Purification:
-
The layers are separated. The upper organic layer contains the crude 2-chloro-2-methylpropane.
-
The crude product is washed with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[28] Care must be taken to vent the separating funnel frequently, as carbon dioxide gas is evolved.[28][29]
-
The organic layer is then washed with water to remove any remaining salts.[28]
-
The product is dried using an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water.[27][28][29] The disappearance of a milky appearance indicates the removal of water.[29]
-
The final purification is achieved by distillation.[27][28][29] The fraction collected at the boiling point of 2-chloro-2-methylpropane (51-52 °C) is the purified product.[28]
-
Caption: Experimental workflow for the synthesis of 2-chloro-2-methylpropane.
Safety Information
2-Chloro-2-methylpropane is a hazardous chemical that requires careful handling.
-
Flammability: It is a highly flammable liquid and vapor.[9][10][30][31][32] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[7][31][32] All work should be conducted away from open flames, sparks, and hot surfaces, and explosion-proof equipment should be used.[9][30][32]
-
Health Hazards: Inhalation may cause respiratory tract irritation, dizziness, and headaches.[6][9] It may also cause skin and eye irritation.[9] Ingestion is harmful.[9]
-
Handling and Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from sources of ignition and strong oxidizing agents.[4][10][30] It is hygroscopic and should be handled with care to avoid moisture.[4][10][30] Use appropriate personal protective equipment (PPE), including gloves and eye protection.[30][32]
Conclusion
2-Chloro-2-methylpropane is a cornerstone compound in the study of organic reaction mechanisms. Its physical properties, particularly its volatility and solubility, dictate its handling and purification procedures. Chemically, its structure predisposes it to unimolecular substitution (Sₙ1) and elimination (E1) pathways through a stable tertiary carbocation intermediate, making it an exemplary substrate for demonstrating these fundamental concepts. A thorough understanding of its properties, reactivity, and associated experimental protocols is essential for its safe and effective use in research and industrial synthesis.
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